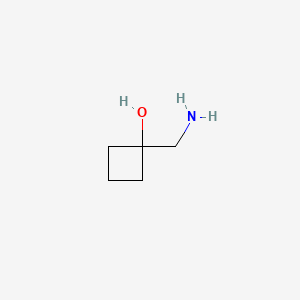

1-(Aminomethyl)cyclobutanol

説明

Overview of Cyclobutane (B1203170) Derivatives in Chemical Sciences

Cyclobutane derivatives are a notable class of carbocyclic compounds that have garnered increasing attention in various fields of chemical science, particularly in medicinal chemistry and materials science. ru.nl The cyclobutane ring, a four-membered carbocycle, possesses a unique puckered conformation and inherent ring strain, which bestows upon it distinct chemical and physical properties compared to its acyclic or larger ring counterparts. ru.nlnih.gov This inherent strain influences the reactivity of the molecule, making cyclobutanes valuable intermediates in organic synthesis for ring-opening and ring-contraction reactions.

In the realm of medicinal chemistry, the incorporation of a cyclobutane moiety into a molecule is a strategic approach to introduce conformational rigidity. nih.gov This restriction of free rotation can lead to a more defined three-dimensional structure, which is often crucial for specific interactions with biological targets such as enzymes and receptors. researchgate.net Unlike unsaturated systems like double bonds or highly reactive cyclopropanes, the cyclobutane ring can offer this structural constraint without significantly altering the electronic properties of the parent molecule. Furthermore, the introduction of cyclobutane scaffolds has been shown to improve the metabolic stability of drug candidates and can serve as a bioisosteric replacement for other cyclic systems. nih.govresearchgate.net These characteristics have led to the inclusion of cyclobutane rings in several marketed and experimental drugs. Beyond pharmaceuticals, cyclobutane derivatives are also explored in materials science for the development of novel polymers and resins. smolecule.com

Significance of 1-(Aminomethyl)cyclobutanol as a Research Focus

Among the diverse array of cyclobutane derivatives, this compound has emerged as a compound of significant interest for academic and industrial research. This molecule is characterized by a cyclobutane ring substituted with both an aminomethyl group and a hydroxyl group. This bifunctional nature makes it a versatile building block in organic synthesis, allowing for a variety of chemical transformations. smolecule.com The primary amine of the aminomethyl group and the tertiary alcohol provide two reactive centers for derivatization, enabling the construction of more complex molecules with potential biological activity. smolecule.com

The structural rigidity imparted by the cyclobutane core, combined with the specific spatial arrangement of its functional groups, makes this compound an attractive scaffold in fragment-based drug discovery (FBDD). nih.govopenaccessjournals.com FBDD focuses on identifying small, low-molecular-weight compounds, or "fragments," that bind to biological targets, which are then optimized to develop more potent and selective drug candidates. openaccessjournals.comwikipedia.org The three-dimensional character of this compound is a desirable feature for fragments, as it allows for better exploration of the chemical space compared to flat, two-dimensional molecules. nih.gov

The compound serves as a precursor for the synthesis of novel bioactive molecules, including kinase inhibitors and compounds targeting the central nervous system. smolecule.com Its derivatives have been investigated for a range of potential therapeutic applications, including antimicrobial, neuroprotective, and antitumor activities. smolecule.com

Scope and Objectives of the Research Outline

This article aims to provide a focused and comprehensive overview of the chemical compound this compound within the context of academic research. The primary objective is to present scientifically accurate information pertaining to its chemical properties and its role as a significant research compound.

The scope of this article is strictly limited to the following areas:

Chemical and Physical Properties: A detailed presentation of the known physicochemical properties of this compound.

Research Data: Tabulated research findings to provide a clear and concise summary of key data points.

This outline deliberately excludes any discussion of dosage, administration, safety profiles, or adverse effects, as the focus is solely on the chemical and academic research aspects of the compound. The information presented is intended for a professional audience with a background in chemistry or a related scientific discipline.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 180205-28-1 | |

| Molecular Formula | C5H11NO | |

| Molecular Weight | 101.15 g/mol | |

| IUPAC Name | This compound | |

| Boiling Point | 176°C at 760 mmHg | |

| Flash Point | 60.2°C | |

| Physical Form | Solid | |

| Purity | ≥98% |

Research and Synthesis Data for Cyclobutane Derivatives

| Research Area | Findings | Source |

| Synthetic Routes | Cyclobutanol (B46151) derivatives are often synthesized via cycloaddition or ring-opening reactions. A common method involves the reaction of a cyclobutanone (B123998) derivative with an amine source, followed by reduction. | |

| Chemical Reactions | The amino group can undergo oxidation to form oximes or nitriles, and can participate in nucleophilic substitution reactions. The compound can be reduced to form amines or alcohols. | smolecule.com |

| Medicinal Chemistry Applications | The cyclobutane scaffold is valued for its ability to provide conformational rigidity and enhance metabolic stability in drug candidates. It is used as a building block for more complex bioactive molecules. | nih.govresearchgate.net |

| Fragment-Based Drug Discovery (FBDD) | The three-dimensional structure of cyclobutane derivatives makes them attractive scaffolds for FBDD, offering advantages in exploring chemical space compared to planar molecules. | nih.gov |

Structure

3D Structure

特性

IUPAC Name |

1-(aminomethyl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-4-5(7)2-1-3-5/h7H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRGVILFWQUZKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651190 | |

| Record name | 1-(Aminomethyl)cyclobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180205-28-1 | |

| Record name | 1-(Aminomethyl)cyclobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(aminomethyl)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 1 Aminomethyl Cyclobutanol

Primary Synthetic Routes

The principal pathways to 1-(aminomethyl)cyclobutanol and its derivatives involve the manipulation of cyclobutanone (B123998) precursors, cycloaddition reactions to form the four-membered ring, and ring-opening strategies.

A common and effective method for synthesizing cyclobutanol (B46151) derivatives involves the reaction of a suitable cyclobutanone with an amine source, followed by reduction. This approach allows for the introduction of the amino functionality and the subsequent reduction of the ketone to the desired alcohol. For instance, trans-3-Amino-1-methylcyclobutanol hydrochloride can be synthesized by reacting a cyclobutanone derivative with ammonia (B1221849) or another amine, followed by a reduction step. Industrial-scale production of such compounds often utilizes optimized reaction conditions to ensure high yields and purity.

The enantioselective reduction of cyclobutanone derivatives is a critical step in the synthesis of chiral cyclobutanol compounds. nih.gov While early methods using chiral oxazaborolidines (CBS reduction) showed moderate enantioselectivity, more recent developments have improved this process. nih.gov For example, the reduction of racemic cyclobutanones can lead to the formation of two diastereomers, both with high enantiomeric purity. nih.gov Specific reducing agents, such as L-selectride, can be used for the selective reduction of certain isomers. nih.gov

Table 1: Examples of Cyclobutanone Reduction

| Starting Material | Reducing Agent | Product(s) | Enantiomeric Excess (ee) | Reference |

| Dimethylbenzocyclobutenone | CuCl/(R)-BINAP | ent-Benzocyclobutenol | 88% | nih.gov |

| Racemic cyclobutanones | (S)-B–Me and BH₃·Me₂S | cis- and trans-cyclobutanols | 91–99% | nih.gov |

| ent-trans-4i | L-selectride | cis-4i | 96% | nih.gov |

This table is interactive. Click on the headers to sort the data.

The hydrolysis of aminomethylcyclobutanone using sodium hydroxide (B78521) represents another pathway to this compound. In this reaction, the aminomethylcyclobutanone is treated with a sodium hydroxide solution, leading to the formation of the desired product. google.com This method is a straightforward approach for converting the ketone functionality into a hydroxyl group. chemguide.co.uk

[2+2] Cycloaddition reactions are a powerful tool for constructing the cyclobutane (B1203170) core. rsc.org Photochemical [2+2] cycloadditions, in particular, have been extensively used to synthesize a variety of cyclobutane derivatives. researchgate.netsmolecule.comuniversite-paris-saclay.fruniversite-paris-saclay.fr This method allows for the formation of the four-membered ring with a high degree of stereocontrol. researchgate.net For example, the photochemical cycloaddition of an unsaturated γ-lactam with ethylene (B1197577) has been employed to create the cyclobutane ring with a cis configuration, which can then be converted to various stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid. researchgate.netuniversite-paris-saclay.fr

Recent advancements include the use of photocatalysts, such as ruthenium(II) complexes, to promote the [2+2] heterodimerization of acyclic enones under visible light. organic-chemistry.org This method provides access to unsymmetrical tri- and tetrasubstituted cyclobutanes with excellent diastereoselectivities. organic-chemistry.org

Ring-opening reactions of strained precursors offer an alternative route to functionalized cyclobutanes. For instance, the ring opening of bicyclo[1.1.0]butanes (BCBs) with nucleophilic radicals can yield hydroalkylated cyclobutanes. rsc.org Another approach involves the ring expansion of cyclopropylcarbinol, which can be rearranged under acidic conditions to form cyclobutanol. thieme-connect.de This cyclobutanol can then be oxidized to cyclobutanone, a key intermediate for further functionalization. thieme-connect.de

Cycloaddition Reactions, including [2+2] Cycloaddition of Alkenes

Key Synthetic Steps and Strategies

The synthesis of this compound and its analogs often requires a multi-step approach with careful control over reaction conditions to achieve the desired stereochemistry and purity. Key strategies include:

Protecting Group Chemistry: The use of protecting groups for both the amino and hydroxyl functionalities is often necessary to prevent unwanted side reactions during the synthesis.

Stereoselective Control: Achieving the desired stereochemistry is crucial, especially for applications in medicinal chemistry. This can be accomplished through the use of chiral catalysts, chiral auxiliaries, or stereoselective reactions like the Mitsunobu reaction for configuration inversion. google.comvulcanchem.com

Purification Techniques: Chromatographic methods and crystallization are commonly employed to separate diastereomers and purify the final product. researchgate.net

Table 2: Key Synthetic Intermediates and Transformations

| Intermediate | Transformation | Reagents/Conditions | Product | Reference |

| 3-Oxocyclobutanecarboxylic acid | Curtius rearrangement, reduction, Mitsunobu reaction, hydrolysis | Diphenyl phosphorazidate, reducing agent, DEAD, PPh₃, acid/base | trans-3-Aminocyclobutanol | google.com |

| Unsaturated γ-lactam | [2+2] Photocycloaddition | Ethylene, light | cis-Cyclobutane derivative | researchgate.netuniversite-paris-saclay.fr |

| Aminomethylcyclobutanone | Hydrolysis | Sodium hydroxide | This compound | |

| Cyclopropylcarbinol | Ring expansion, oxidation | Acid, oxidizing agent | Cyclobutanone | thieme-connect.de |

This table is interactive. Click on the headers to sort the data.

Formation of the Cyclobutane Ring

The inherent ring strain of cyclobutanes, approximately 26.3 kcal/mol, makes their formation a notable challenge in organic synthesis. acs.orgbaranlab.org The most prevalent and well-established methods for constructing the cyclobutyl ring are [2+2] cycloaddition reactions. researchgate.netbaranlab.org These reactions can be initiated photochemically or catalyzed by transition metals, involving the joining of two alkene components to form the four-membered ring. baranlab.orgacs.org

Alternative strategies for accessing the cyclobutane framework include:

Intramolecular nucleophilic and radical cyclizations: Creating the ring by forming a bond within a single, appropriately functionalized linear molecule. acs.org

Ring contraction and expansion reactions: Modifying existing rings, such as the contraction of a pyrrolidine (B122466) or the expansion of a cyclopropane (B1198618) derivative, to yield the desired cyclobutane structure. acs.orgorganic-chemistry.orgacs.org

A common starting material for derivatives is cyclobutanone, which can be synthesized through various cyclization reactions and serves as a versatile intermediate for further functionalization.

Introduction of the Aminomethyl Group via Nucleophilic Substitution

With the cyclobutane core established, typically as a cyclobutanone derivative, the next crucial step is the introduction of the aminomethyl group (-CH2NH2). This is often accomplished through a series of reactions involving nucleophilic substitution. solubilityofthings.com A general pathway starts with the conversion of cyclobutanone to a cyanohydrin, 1-hydroxycyclobutanecarbonitrile, by reacting it with a cyanide source. This intermediate is then reduced to form the final this compound.

Another prominent method involves the use of a halogenated intermediate. A bromomethyl or chloromethyl group on the cyclobutane ring can react with an amine nucleophile to install the aminomethyl group. Techniques such as the Gabriel synthesis or the use of sodium azide (B81097) followed by reduction are often employed to achieve this transformation efficiently. Direct amination via reductive amination of a ketone precursor is also a viable route. vulcanchem.com

Table 1: Comparison of Methods for Aminomethyl Group Introduction

| Method | Key Intermediate(s) | Typical Reagents | Notes |

| Cyanohydrin Reduction | 1-Hydroxycyclobutanecarbonitrile | Trimethylsilyl cyanide, followed by a reducing agent (e.g., LiAlH₄) | A common and effective route from a ketone precursor. |

| Nucleophilic Substitution | Halogenated cyclobutane derivative | Sodium azide followed by reduction; Phthalimide (Gabriel Synthesis) | Offers an alternative when direct amination is challenging. |

| Reductive Amination | Cyclobutanone derivative | Ammonia or an amine source, reducing agent | A direct method to form the amine functionality. |

Carboxylation for Related Derivatives

The synthesis of related derivatives, such as those containing a carboxylic acid group, involves carboxylation reactions. For instance, the creation of 1-(aminomethyl)-2-methylcyclobutane-1-carboxylic acid involves introducing a carboxyl group, which can be achieved by using carbon dioxide under high pressure. This process allows for the generation of amino acid-like structures built on the cyclobutane scaffold, which are of interest in medicinal chemistry. The synthesis of cyclobutane β-amino acids often involves the transformation of chiral scaffolds derived from related intermediates.

Hydrochloride Salt Formation for Enhanced Solubility and Stability

Primary amines like this compound are often converted into their hydrochloride salts. This is a standard procedure accomplished by treating the free amine with hydrochloric acid. smolecule.com The resulting salt, this compound hydrochloride, typically exhibits enhanced water solubility and greater stability compared to the free base. vulcanchem.com This improvement facilitates purification, handling, and formulation for research and development purposes. primescholars.com The stability of hydrochloride salts can be crucial, as some free bases may be less stable over time. primescholars.com

Advanced Synthetic Strategies and Stereochemistry

Creating cyclobutane derivatives with specific three-dimensional arrangements (stereochemistry) requires more advanced synthetic methods. The synthesis of chiral cyclobutanes is particularly challenging but essential for developing compounds with specific biological activities. chemistryviews.org

Stereospecific Synthesis and Chiral Auxiliaries

Stereospecific synthesis aims to convert a stereoisomeric starting material into a stereoisomeric product, preserving the stereochemical information. In the context of cyclobutanes, this can be achieved through various means. For example, the ring contraction of readily accessible, stereochemically defined pyrrolidines can produce highly substituted cyclobutanes with excellent stereocontrol. acs.org

Chiral auxiliaries are temporary chiral groups that are attached to a non-chiral starting material to guide a reaction towards the formation of a single enantiomer. After the desired stereocenter is created, the auxiliary is removed. This approach has been used in [2+2] photocycloaddition reactions to induce high diastereoselectivity. acs.org For instance, a chiral keteniminium salt derived from a chiral starting material can react with an olefin in a [2+2] cycloaddition to yield cis-α-aminocyclobutanones with high enantioselectivity (68%–98% ee). researchgate.net However, in some reaction types, such as certain intramolecular enamine cyclizations, chiral amine auxiliaries have been found to be ineffective for generating homochiral cyclobutanes. rsc.org

Enantioselective Preparation of Cyclobutane Derivatives

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other, often using a chiral catalyst. This area is challenging but has seen significant progress. bohrium.com Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of cyclobutanes. bohrium.com For example, [2+2] annulation reactions can be catalyzed by chiral organic molecules that operate through covalent activation (forming iminium or enamine intermediates) or non-covalent activation (using hydrogen bonds). bohrium.com

Recent developments have showcased cascade reactions that combine multiple steps in one pot. An iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition provides a convenient route to enantioenriched cyclobutanes with excellent stereoselectivity (up to >99% ee). acs.org This method uses simple alkenes without directing groups, demonstrating a practical and efficient approach to complex chiral cyclobutane structures. acs.org

Table 2: Examples of Enantioselective Cyclobutane Synthesis Strategies

| Strategy | Catalyst/Method | Product Type | Reported Stereoselectivity | Reference |

| Cascade Reaction | Iridium-catalyzed allylic etherification / [2+2] photocycloaddition | Oxa- bohrium.com-bicyclic heptanes | Good yields, excellent diastereo- and enantioselectivities (>99% ee) | acs.org |

| Organocatalysis | Chiral Phosphoric Acids / Lewis Acid | Annulation Products | High enantioselectivity | bohrium.com |

| [2+2] Cycloaddition | Chiral Keteniminium Salt | cis-α-Aminocyclobutanones | 68%–98% ee | researchgate.net |

Diastereoselective Conjugate Addition in Cyclobutanol Synthesis

The diastereoselective conjugate addition, or Michael addition, is a significant method for synthesizing substituted cyclobutanes. This approach allows for the creation of specific stereoisomers, which is crucial for the biological activity of many compounds.

Research has demonstrated the use of a hydrogen bond-controlled anti-aza-Michael addition for the diastereoselective synthesis of cyclobutene-containing amino acid derivatives. csic.escsic.es In these reactions, the reactivity of a highly substituted cyclobutane platform is explored. This platform possesses a C2 axis of symmetry and a dense functionalization pattern, including two allylic/benzylic stereogenic oxygen-containing quaternary centers in a 1,2-trans configuration and two exocyclic acrylate (B77674) chains. csic.es The reaction of this platform with secondary amines results in cyclobutene (B1205218) amino acid derivatives in high yields and diastereoselectivities. csic.es

Furthermore, the sulfa-Michael addition using cyclobutenes has been reported for the diastereoselective and enantioselective synthesis of thio-substituted cyclobutanes. rsc.org With the use of a chiral cinchona-based squaramide bifunctional acid-base catalyst, high yields and enantioselectivities of thio-cyclobutanes have been achieved. rsc.org

Intramolecular Photocycloaddition Strategies

Intramolecular [2+2] photocycloaddition is a powerful strategy for constructing the cyclobutane ring system, often with a high degree of stereocontrol. This method has been effectively utilized in the synthesis of various cyclobutane-containing amino acids.

A notable application of this strategy is the synthesis of all four stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid. researchgate.net This synthesis begins with a chirally derivatized unsaturated γ-lactam, which undergoes a photochemical [2+2] cycloaddition with ethylene to form the four-membered ring exclusively in a cis configuration. researchgate.net The resulting diastereoisomers are then separated and further processed to yield the desired enantiomerically pure cis and trans target structures. researchgate.net This approach highlights the efficiency of photochemical methods in creating complex cyclobutane derivatives from readily available starting materials. researchgate.netuniversite-paris-saclay.fr

The versatility of this strategy is further demonstrated by the synthesis of 3-hydroxymethylated cis- and trans-cyclobutane β-amino acids, where an unsaturated γ-lactam with a tethered allyl alcohol appendage undergoes a [2+2] photocycloaddition. universite-paris-saclay.fr

Electrochemical N-Centered Radical Addition/Semipinacol Rearrangement of Alkenyl Cyclobutanols

A modern and environmentally friendly approach to synthesizing β-amino cyclic ketones from alkenyl cyclobutanols involves an electrochemical N-centered radical addition followed by a semipinacol rearrangement. researchgate.netresearchgate.netablesci.com This method avoids the use of stoichiometric amounts of external redox reagents by employing sulfonimides as a source for N-centered radicals under mild constant current electrolysis conditions. researchgate.netresearchgate.netablesci.com

The proposed mechanism involves the generation of an N-centered radical at the anode through a proton-coupled electron transfer (PCET). researchgate.net This radical then adds to the alkene of the alkenyl cyclobutanol, leading to an alkyl radical intermediate. researchgate.net This intermediate undergoes a semipinacol rearrangement, resulting in the formation of β-amino cyclic ketone derivatives in moderate to high yields. researchgate.netresearchgate.net This electrochemical process is applicable to a range of alkenyl cyclobutanol derivatives. researchgate.net

Chemical Transformations and Derivative Synthesis

The functional groups of this compound, the primary amine and the tertiary alcohol, provide reactive sites for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Oxidation Reactions of the Amino and Hydroxyl Groups

The hydroxyl and amino groups of this compound and its derivatives can be oxidized using various reagents. The hydroxyl group can be oxidized to a ketone. smolecule.com For instance, the oxidation of 4,5-dimethoxy benzo tetramethylene-1-methyl alcohol can be achieved using chromium trioxide in a mixture of acetone (B3395972) and water under sulfuric acid catalysis. google.com Other oxidizing agents that can be employed include potassium permanganate. smolecule.comgoogle.com

The amino group can also undergo oxidation. For example, it can be oxidized to form oximes or nitriles.

Reduction Reactions

Reduction reactions of this compound derivatives can target different functional groups. For example, a nitrile group can be reduced to an aminomethyl group using catalysts like Raney nickel under a hydrogen atmosphere. The hydroxyl group can be removed through reduction. smolecule.com Reducing agents such as lithium aluminum hydride or sodium borohydride (B1222165) are commonly used for these transformations. smolecule.comgoogle.com In some synthetic pathways, a carboxylic acid group is reduced to an alcohol. google.com

Nucleophilic Substitution Reactions for Derivative Formation

The amino group of this compound is a key site for nucleophilic substitution reactions, allowing for the introduction of various substituents. smolecule.comsmolecule.com Alkylation of the amine can be performed using alkyl halides. The amino group can also be protected, for example with a tert-butoxycarbonyl (Boc) group, to allow for selective reactions at other sites of the molecule.

Nucleophilic substitution is also a crucial step in the synthesis of the core structure itself. For instance, the aminomethyl group can be introduced by reacting a halogenated cyclobutane intermediate with an amine nucleophile. Challenges such as dehydrobromination can be overcome by using methods like sodium azide substitution followed by reduction.

Acid-Base Reactions

The chemical structure of this compound features both an amino group (-NH2) and a hydroxyl group (-OH), bestowing upon it amphoteric properties. This allows it to participate in acid-base reactions, a fundamental class of chemical transformations involving the transfer of a proton (H+). libretexts.org The amino group, with its lone pair of electrons on the nitrogen atom, acts as a Brønsted-Lowry base, readily accepting a proton. Conversely, the hydroxyl group can act as a Brønsted-Lowry acid, donating its proton.

In the presence of an acid, the amino group is protonated to form an ammonium (B1175870) salt. For instance, reaction with hydrochloric acid (HCl) would yield this compound hydrochloride. bldpharm.com This reaction is typically fast, as acid-base reactions involving heteroatoms like oxygen and nitrogen generally require minimal structural reorganization. masterorganicchemistry.com The formation of such salts is a common strategy to improve the water solubility and crystalline nature of amine-containing compounds.

Conversely, in the presence of a strong base, the hydroxyl group can be deprotonated to form an alkoxide. The relative ease of these reactions is dictated by the pKa values of the functional groups involved. The amino group can also influence the acidity of the hydroxyl group through intramolecular interactions. The ability of this compound to engage in these acid-base reactions is a critical aspect of its reactivity and handling in various synthetic applications.

Ring Expansion Reactions (e.g., to Pyrrolines)

The strained four-membered ring of cyclobutanol derivatives makes them susceptible to ring expansion reactions, providing a pathway to larger, often more stable, cyclic systems. One notable transformation is the synthesis of 1-pyrrolines from cyclobutanol derivatives. organic-chemistry.orgnih.gov This type of reaction, often catalyzed by transition metals, involves the cleavage of a carbon-carbon bond within the cyclobutane ring and the concurrent formation of a new carbon-nitrogen bond.

A study by Zhuang et al. demonstrated an iron-catalyzed ring expansion of cyclobutanols to produce 1-pyrrolines. organic-chemistry.orgnih.gov This one-pot procedure utilizes an aminating reagent, MsONH3OTf, to achieve C-N and C=N bond formation under mild conditions. organic-chemistry.orgnih.gov The proposed mechanism suggests an initial dehydration of the cyclobutanol to form a cyclobutyl cation intermediate, which then undergoes an iron-catalyzed aminative ring expansion. organic-chemistry.org This method offers an efficient route to synthesize a variety of 1-pyrroline (B1209420) derivatives in moderate to good yields. organic-chemistry.orgnih.gov

Another related reaction is the Tiffeneau-Demjanow rearrangement, which is a homologation of cyclic ketones and can be applied to precursors derived from this compound. free.fr This reaction involves the treatment of a 1,2-aminoalcohol with nitrous acid, leading to a diazotization of the amino group. The subsequent loss of nitrogen gas generates a carbocation that can trigger a ring expansion. ugent.be These ring expansion methodologies highlight the utility of cyclobutanol derivatives as precursors to five-membered nitrogen-containing heterocycles, which are prevalent in many biologically active compounds. organic-chemistry.org

Derivatization for Peptidomimetic Structures

Peptidomimetics are compounds designed to mimic the structure and function of peptides, often with improved stability and bioavailability. The rigid, three-dimensional scaffold of cyclobutane derivatives makes them attractive building blocks for constructing such mimics. nih.gov this compound and its analogs can be derivatized to create conformationally restricted amino acids that can be incorporated into peptide sequences. acs.org

The synthesis of all four stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid, a closely related compound, has been achieved starting from a single chiral γ-lactam. researchgate.net A key step in this synthesis is a photochemical [2+2] cycloaddition reaction with ethylene to form the cyclobutane ring. researchgate.net The resulting cis and trans isomers can then be separated and further manipulated. researchgate.net The ability to control the stereochemistry of the substituents on the cyclobutane ring is crucial for designing peptidomimetics with specific conformational preferences.

The incorporation of these cyclobutane-containing γ-amino acids into short oligomers has been shown to induce specific folding patterns, such as ribbon-like structures, stabilized by intramolecular hydrogen bonds. researchgate.net The rigid cyclobutane core restricts the conformational freedom of the peptide backbone, which can lead to enhanced binding affinity for biological targets. vulcanchem.com This makes this compound and its derivatives valuable tools in drug discovery and the development of novel therapeutic agents.

Synthesis of Phosphinoyl-Containing Cyclobutane Derivatives

The introduction of a phosphinoyl group into organic molecules can significantly alter their physicochemical properties, often leading to increased water solubility and unique biological activities. A preparative approach has been developed for the synthesis of functionalized dimethylphosphinoyl-containing cyclobutanes. researchgate.net This method is based on the cyclocondensation of dimethylphosphinoyl acetonitrile (B52724) with 1,3-dibromoalkanes. researchgate.net

While the direct synthesis of phosphinoyl derivatives of this compound is not explicitly detailed, the developed methodologies for creating dimethylphosphinoyl-containing cyclobutanes bearing other functional groups, such as nitriles and carboxylic acids, provide a clear pathway. researchgate.net For instance, a nitrile-containing phosphinoyl cyclobutane could potentially be reduced to the corresponding aminomethyl derivative. The high aqueous solubility of dimethylphosphine (B1204785) oxides is a desirable feature for improving drug bioavailability, though it can present challenges in the isolation and purification of these compounds. researchgate.net The development of synthetic routes to phosphinoyl-containing cyclobutane derivatives expands the chemical space accessible from cyclobutane precursors and offers new opportunities for designing molecules with tailored properties for various applications, including medicinal chemistry. researchgate.netcalstate.edu

| Compound Name |

| This compound |

| This compound hydrochloride |

| 1-Pyrroline |

| 2-(Aminomethyl)cyclobutane-1-carboxylic acid |

| Dimethylphosphinoyl acetonitrile |

| Hydrochloric acid |

| MsONH3OTf |

| Nitrous acid |

Interactive Data Table: Ring Expansion of Cyclobutanols to 1-Pyrrolines

| Catalyst | Aminating Reagent | Reaction Type | Product | Yield Range | Reference |

| Iron(III) bromide | MsONH3OTf | Ring Expansion | 1-Pyrrolines | 40-77% | organic-chemistry.org |

| Not Applicable | Nitrous Acid | Tiffeneau-Demjanow Rearrangement | Ring-expanded ketones | Variable | free.fr |

Biological Activity and Pharmacological Relevance of 1 Aminomethyl Cyclobutanol and Its Derivatives

Mechanisms of Biological Interaction

The biological activity of 1-(Aminomethyl)cyclobutanol is intrinsically linked to its molecular structure. The interplay between the amino group and the cyclobutane (B1203170) ring dictates how it interacts with biological targets such as enzymes and receptors.

Hydrogen Bonding and Ionic Interactions of the Amino Group with Biological Molecules

Furthermore, under physiological pH, the amino group is typically protonated (-NH3+), allowing it to participate in strong ionic interactions, or salt bridges, with negatively charged residues like aspartate and glutamate (B1630785) on the surface of proteins. These electrostatic interactions are fundamental to the binding affinity and specificity of the molecule for its biological targets. The ability of the amino group to form these bonds is a key determinant of the compound's mechanism of action.

Influence of the Cyclobutane Ring Rigidity on Enzyme and Receptor Interaction

The cyclobutane ring is a distinctive feature of this compound that significantly influences its pharmacological profile. Unlike flexible aliphatic chains, the cyclobutane moiety is a puckered, rigid structure. nih.govru.nl This conformational restriction can be advantageous in drug design for several reasons:

Enhanced Binding Affinity: By reducing the number of possible conformations a molecule can adopt, the entropic penalty upon binding to a protein is minimized, which can lead to higher binding affinity. nih.govnih.gov

Directional Pharmacophores: The rigid scaffold of the cyclobutane ring precisely orients the key pharmacophoric groups, such as the aminomethyl group, to optimize interactions with the binding site of a target protein. ru.nlresearchgate.net

The unique puckered conformation of the cyclobutane ring allows for specific spatial arrangements of substituents, which can be critical for selective binding to target enzymes and receptors. ru.nl

Interaction with Specific Enzymes and Receptors

Derivatives of this compound have been investigated for their interactions with a variety of enzymes and receptors. For instance, some derivatives have been explored as potential inhibitors of kinases, which are crucial enzymes in cellular signaling pathways often implicated in diseases like cancer. smolecule.com The cyclobutane scaffold can be functionalized to target the ATP-binding pockets of these kinases. vulcanchem.com

Additionally, cyclobutane-containing compounds have been studied for their potential to modulate the activity of receptors in the central nervous system, such as GABA or NMDA receptors, which are important for treating neurological diseases. researchgate.net The rigid structure of the cyclobutane ring is thought to be beneficial for achieving the specific conformations required for receptor binding.

Enzyme Inhibition Studies

The ability of this compound and its derivatives to inhibit specific enzymes is a key area of research, with significant therapeutic implications.

Inhibition of 1-Aminocyclopropane-1-carboxylate Synthase (ACC synthase)

A notable application of compounds structurally related to this compound is the inhibition of 1-aminocyclopropane-1-carboxylate (ACC) synthase. This enzyme is a key regulator in the biosynthesis of ethylene (B1197577), a plant hormone involved in processes like fruit ripening and senescence. nih.gov

ACC synthase catalyzes the conversion of S-adenosylmethionine (SAM) to ACC. frontiersin.org The enzyme is a target for developing compounds that can prolong the shelf life of fruits and vegetables. Research has shown that certain cyclobutane derivatives can act as effective inhibitors of ACC synthase.

| Compound/Inhibitor | Enzyme Target | Significance | Inhibition Type |

| This compound Derivatives | 1-Aminocyclopropane-1-carboxylate Synthase (ACC synthase) | Inhibition of ethylene biosynthesis, potential for extending fruit shelf life. | Varies by derivative. |

| Aminoethoxyvinylglycine (AVG) | ACC synthase | Known competitive inhibitor, used as a reference compound in studies. nih.gov | Competitive. nih.gov |

| Quinazolinone-based compounds | ACC synthase | Identified through chemical screening as uncompetitive inhibitors. nih.gov | Uncompetitive. nih.gov |

General Enzyme Inhibition Mechanisms

Enzyme inhibition can occur through several mechanisms, and the specific mode of action for this compound derivatives can vary depending on the target enzyme and the nature of the derivative. libretexts.org

Competitive Inhibition: In this mode, an inhibitor molecule that is structurally similar to the substrate competes for binding to the active site of the enzyme. libretexts.orglibretexts.org This type of inhibition can be overcome by increasing the substrate concentration. libretexts.org

Non-competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site). libretexts.orglibretexts.org This binding causes a conformational change in the enzyme that reduces its catalytic activity, regardless of whether the substrate is bound. libretexts.org

Uncompetitive Inhibition: This type of inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product. libretexts.org

Irreversible Inhibition: An irreversible inhibitor typically forms a covalent bond with the enzyme, permanently inactivating it. libretexts.org Some enzyme inactivators are "mechanism-based," meaning the enzyme itself catalyzes the conversion of the inhibitor into a reactive species that then inactivates the enzyme. nih.gov

Studies on derivatives of 3-(Aminomethyl)cyclobutanol have shown inhibitory activity against enzymes such as Aldose Reductase, Dipeptidyl Peptidase-IV, and Carbonic Anhydrase II, highlighting the broad potential of this chemical scaffold in enzyme inhibition. vulcanchem.com

| Enzyme | Function/Relevance | Inhibitor Type (Example) |

| Aldose Reductase | Implicated in diabetic complications. vulcanchem.com | 3-(Aminomethyl)cyclobutanol hydrochloride derivative. vulcanchem.com |

| Dipeptidyl Peptidase-IV | Target for type 2 diabetes therapeutics. vulcanchem.com | 3-(Aminomethyl)cyclobutanol hydrochloride derivative. vulcanchem.com |

| Carbonic Anhydrase II | Relevant for glaucoma and epilepsy treatment. vulcanchem.com | 3-(Aminomethyl)cyclobutanol hydrochloride derivative. vulcanchem.com |

Pharmacological Targets and Therapeutic Potential

The incorporation of the cyclobutane moiety into various molecular frameworks has led to the discovery of compounds with significant biological activities. These derivatives have been investigated for their potential to modulate the activity of enzymes, receptors, and other proteins involved in a variety of disease processes.

Cyclobutane derivatives have emerged as a promising class of compounds in cancer research. openmedicinalchemistryjournal.comnih.gov Their antitumor activity is often attributed to their ability to induce apoptosis, inhibit cell cycle progression, and modulate signaling pathways critical for cancer cell proliferation and survival. For instance, certain cyclobutane-containing triazole derivatives have demonstrated notable antioxidant and antitumor properties. tandfonline.com

Research has focused on synthesizing and evaluating various cyclobutane-based compounds for their efficacy against different cancer cell lines. nih.gov Studies have shown that some of these derivatives exhibit potent activity, in some cases comparable to existing natural product-based anticancer agents. ru.nl The development of dual β3 integrin antagonists based on a cyclobutane scaffold represents a novel approach to cancer therapy, targeting both αvβ3 and αIIbβ3 integrins which are involved in cancer progression and metastasis. mdpi.comresearchgate.net Thiophene derivatives containing a cyclobutane ring have also been investigated for their antitumor effects, with some compounds showing efficacy in L1210 cell types. researchgate.net

Below is a table summarizing the antitumor activity of selected cyclobutane derivatives:

| Compound Class | Target/Mechanism of Action | Observed Effects | Reference |

| Triazole Derivatives | Antioxidant, Antitumor | Good activity in comparison to standards | tandfonline.com |

| β3 Integrin Antagonists | Dual αvβ3/αIIbβ3 inhibition | High activity against αvβ3, moderate for αIIbβ3 | mdpi.comresearchgate.net |

| Thiophene Derivatives | Antitumor | Effective in L1210 cell types | researchgate.net |

| General Cyclobutane Derivatives | MYC-WDR5 interaction inhibition | Inhibitory effects on a key carcinogenesis interaction | nih.gov |

While the focus is on cyclobutanol (B46151), related cyclopropane (B1198618) derivatives have shown significant promise as antidepressants. nih.gov These compounds often target neurotransmitter systems, and their unique stereochemistry can influence their biological activity. smolecule.com For example, a series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives were synthesized and evaluated, with several showing greater activity than established antidepressants like imipramine (B1671792) and desipramine. nih.gov One such derivative, milnacipran, which has two chiral centers in its cyclopropane ring, is used clinically as a mixture of its cis isomers. mdpi.com

The antidepressant-like effects of some cyclopropane derivatives are linked to their activity as partial agonists at α4β2-nicotinic acetylcholine (B1216132) receptors. acs.org Structure-activity relationship studies have led to the discovery of novel nicotinic ligands with improved chemical stability and robust antidepressant-like efficacy in animal models. acs.orgacs.org The introduction of fluorine into the cyclopropane structure has also been explored to enhance potency.

The following table highlights key findings in the research of cyclopropane derivatives as potential antidepressants:

| Compound Series | Mechanism of Action | Key Findings | Reference |

| 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acids | Potential Antidepressant | Several derivatives more active than imipramine. | nih.gov |

| Chiral Cyclopropanes | Selective α4β2-nAChR partial agonists | Robust antidepressant-like efficacy in mouse models. | acs.orgacs.org |

| Aminoalkyldibenzo[a,e]cyclopropa[c]cycloheptenes | Potent Antidepressants | Displayed significant antidepressant activity. | nih.gov |

| Milnacipran Analogues | NMDA Receptor Channel Blocker | Novel class of NMDA receptor channel blockers identified. | acs.org |

Cyclobutane derivatives are also being investigated for their potential in treating obesity. google.com One area of focus is the development of selective agonists for G-protein coupled receptors like the Y4 receptor subtype, which have been proposed as anti-obesity agents. nih.gov Another target is the melanin-concentrating hormone receptor 1 (MCHR1), which plays a role in energy homeostasis. ru.nl Inhibition of MCHR1 has been shown to reduce obesity in animal studies. ru.nl

A novel class of nonpeptidic glucagon-like peptide-1 (GLP-1) receptor agonists containing a cyclobutane core has been identified. nih.govacs.org One of the lead compounds from this class, and its analogues, have demonstrated increased potency both in vitro and in vivo. nih.gov The development of potent and selective MCHR1 inhibitors, such as BMS-814580, which features a cyclobutane moiety, has shown high efficacy as an anti-obesity agent in preclinical studies. researchgate.net

Research into the anti-obesity potential of cyclobutane derivatives is summarized in the table below:

| Compound/Target | Mechanism of Action | Outcome | Reference |

| Y4R selective agonists | G-protein coupled receptor modulation | Proposed as anti-obesity agents. | nih.gov |

| MCHR1 inhibitors | Inhibition of energy homeostasis enzyme | Reduction of obesity in animal studies. | ru.nl |

| GLP-1 receptor agonists | Nonpeptidic agonism of GLP-1 receptor | 4- to 5-fold increased potency in vitro and in vivo. | nih.govacs.org |

| BMS-814580 | Potent and selective MCHR1 inhibitor | Highly efficacious anti-obesity agent. | researchgate.net |

While not direct derivatives of this compound, related gamma-aminobutyric acid (GABA) analogs like Gabapentin (B195806) and Pregabalin are crucial for understanding the potential neurological applications of such structures. nih.gov These compounds are used to treat epilepsy and neuropathic pain. nih.govdrugs.com Pregabalin, a 3-alkylated GABA analog, has a similar pharmacological profile to gabapentin but with greater potency in preclinical models of pain and epilepsy. nih.gov

The mechanism of action for these GABA analogs does not involve direct binding to GABA receptors. palliativedrugs.orgdrugbank.com Instead, they bind to the α2δ subunit of presynaptic voltage-gated calcium channels, which reduces the influx of calcium and subsequently the release of neurotransmitters like glutamate and substance P. palliativedrugs.org This mode of action underlies their efficacy in treating conditions characterized by neuronal hyperexcitability.

Key information on relevant GABA analogs is presented in the table below:

| Compound | Primary Use | Mechanism of Action | Reference |

| Gabapentin | Epilepsy, Neuropathic Pain | Binds to α2δ subunit of voltage-gated calcium channels. | nih.govdrugs.com |

| Pregabalin | Neuropathic Pain, Seizures, Anxiety | Binds to α2δ subunit with higher affinity than gabapentin. | nih.govpalliativedrugs.orgdrugbank.com |

The incorporation of cyclobutane rings into morphinan (B1239233) structures has been explored in the development of opioid receptor ligands. The rigid, three-dimensional nature of the cyclobutane ring can be used to conformationally constrain molecules, potentially leading to improved receptor selectivity and pharmacological properties.

While direct studies on this compound in this context are limited, the broader field of medicinal chemistry has seen the use of cyclobutane moieties to create novel structures with potential activity at opioid receptors. These efforts aim to develop new analgesics with improved side-effect profiles compared to traditional opioids.

Research into the inhibition of monoamine oxidase-B (MAO-B) has included the study of cage-like structures such as cubane (B1203433) derivatives. acs.org MAO-B is a key enzyme in the metabolism of neurotransmitters like dopamine, making it a target for the treatment of neurodegenerative diseases such as Parkinson's disease. researchgate.netfrontiersin.org

(Aminomethyl)cubane was one of the early examples of a cubane compound used to probe the mechanism of MAO-B. acs.org Subsequent research has explored disubstituted cubanes to improve inhibitory activity. acs.org The active site of MAO-B features an "aromatic cage" formed by tyrosine residues (Tyr398 and Tyr435) which is crucial for substrate binding and catalysis. mdpi.comacs.org The design of selective MAO-B inhibitors often involves creating molecules that can favorably interact with this active site. mdpi.comnih.gov Although distinct from cyclobutane, the study of cubane derivatives provides insights into how strained ring systems can be utilized to design enzyme inhibitors.

The table below summarizes findings related to MAO-B inhibition by related compounds:

| Compound Class | Target | Key Structural Feature | Significance |

| Cubane Derivatives | Monoamine Oxidase-B | Cubane cage | Used to probe the MAO-B active site. |

| Safinamide, Rasagiline | Monoamine Oxidase-B | N/A | Approved selective MAO-B inhibitors for neurodegenerative disorders. |

| Coumarin Derivatives | Monoamine Oxidase | N/A | Act as promising therapeutic agents for neurodegenerative diseases. |

| Acefylline Derivatives | Monoamine Oxidase-B | N/A | Show potential as MAO-B inhibitors in computational studies. |

Opioid Receptor Ligand Studies (for related morphinans)

Structure-Activity Relationship (SAR) Studies of this compound and Its Derivatives

The structure-activity relationship (SAR) of this compound and its derivatives is a critical area of research, focusing on how modifications to the molecule's structure influence its biological activity. These studies are essential for optimizing therapeutic potential and understanding interactions with biological targets. Key aspects of SAR for this class of compounds include the role of stereochemistry, the influence of the conformationally restricted cyclobutane ring, comparisons with other cyclic structures, and the effects of various substituents.

Impact of Stereochemistry on Biological Interactions

Stereochemistry, the three-dimensional arrangement of atoms, is a crucial determinant of a molecule's biological activity. For cyclobutane derivatives, which can exist as cis and trans isomers, the spatial orientation of functional groups significantly affects their interaction with target proteins like enzymes and receptors.

In studies of cyclobutane analogs of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter, the stereoisomers exhibit distinct pharmacological profiles. For instance, cis-3-aminocyclobutane-1-carboxylic acid shows greater GABA-like activity compared to its trans counterpart. nih.gov The cis isomer was more effective at inhibiting GABA uptake in rat brain tissue, binding to GABA receptors, and acting as a substrate for the enzyme GABA aminotransferase. nih.gov This difference in activity is attributed to the "pinning back" of the polar groups in the trans isomer by the cyclobutane ring, which can lead to unfavorable steric interactions at the active sites of target proteins. nih.gov

Similarly, the chirality of substituents on the cyclobutane ring can lead to dramatic differences in biological effect. In a series of cyclopentane (B165970) GABA analogs, which share structural similarities with cyclobutane derivatives, the (+)-(4S) enantiomer of 4-aminocyclopent-1-ene-1-carboxylic acid was a potent GABAA receptor agonist, approximately 600 times more active than its (-)-(4R) enantiomer. nih.gov Conversely, the (-)-(4R) isomer was a selective inhibitor of GABA uptake. nih.gov These findings underscore that specific stereochemical configurations are required for selective and potent interactions with distinct biological targets. The precise arrangement of amino and other functional groups dictates the binding affinity and efficacy of these compounds. researchgate.net

Conformational Restriction and its Influence on Pharmacological Properties

The cyclobutane ring imposes significant conformational restriction on the molecule, limiting the rotational freedom of the attached functional groups. This rigidity is a key feature that influences pharmacological properties, as it can lock the molecule into a specific three-dimensional shape that is optimal for binding to a biological target. researchgate.net The inherent strain of the cyclobutane ring, which is less than that of cyclopropane but greater than cyclopentane, also contributes to its unique chemical and biological properties. nih.gov

This principle is well-demonstrated in the study of GABA analogs. GABA itself is a flexible molecule, and its ability to adopt different conformations is important for its interaction with various receptors and transporters. researchgate.net By incorporating a cyclobutane ring, researchers can create rigid analogs that selectively target specific GABA-related processes. The reduced conformational flexibility can lead to higher binding affinity and selectivity for a particular receptor subtype, as the molecule is pre-organized in its bioactive conformation, reducing the entropic penalty of binding. researchgate.net

The development of conformationally restricted analogs has been a successful strategy in medicinal chemistry. For example, cyclobutane derivatives have been investigated as nonpeptidic agonists for the glucagon-like peptide-1 (GLP-1) receptor, with their rigid core being essential for activity. nih.gov The defined spatial arrangement of substituents on the cyclobutane scaffold allows for precise interactions with the receptor's binding pocket, which would be less favorable with a more flexible, acyclic molecule.

Comparison with Related Cyclobutane and Other Small-Ring Compounds

Comparing the biological activity of this compound derivatives with compounds containing other small rings, such as cyclopropane and cyclopentane, provides valuable SAR insights. The size and strain of the ring system directly impact the molecule's three-dimensional structure and, consequently, its pharmacological profile.

Cyclopropane vs. Cyclobutane: Cyclopropane is the most strained of the small cycloalkanes, which makes it highly reactive. nih.govunl.pt While this reactivity can be harnessed for certain applications, the relative chemical inertness of the cyclobutane ring is often preferred in drug design. researchgate.net In the context of GABA analogs, cyclopropane-based compounds have been designed to be highly restricted, targeting specific transporter subtypes. nih.gov For instance, certain trans-syn-cyclopropane analogs show selectivity for the betaine/GABA transporter 1 (BGT1). nih.gov However, cyclobutane analogs often exhibit different activity profiles due to the distinct bond angles and puckered conformation of the four-membered ring. nih.gov

Cyclobutane vs. Cyclopentane: Cyclopentane is less strained and more flexible than cyclobutane. nih.gov This difference can lead to variations in biological activity. Studies comparing cyclobutane and cyclopentane GABA analogs have shown that the size of the carbocyclic ring is a critical determinant of potency. nih.govnih.gov In some cases, cyclobutane derivatives have shown higher potency than their larger-ring cyclopentane or cyclohexane (B81311) counterparts, suggesting that the specific conformational constraints imposed by the four-membered ring are optimal for certain biological targets. nih.gov For example, a study on cyclopentane GABA analogues revealed that trans-3-aminocyclopentane-1-carboxylic acid was a potent agent at GABAA receptors, highlighting the importance of both ring size and stereochemistry. nih.gov

The following table summarizes the general properties and biological relevance of small-ring systems in comparison to cyclobutane.

| Ring System | Ring Strain (kcal/mol) | Key Structural Features | General Biological Relevance |

| Cyclopropane | ~28.1 | Highly strained, planar, short C-C bonds. nih.govunl.pt | Used to create highly rigid analogs; often reactive. unl.ptnih.gov |

| Cyclobutane | ~26.3 | Strained, puckered conformation, longer C-C bonds. nih.gov | Provides a rigid scaffold, often leading to increased potency and selectivity. nih.govnih.gov |

| Cyclopentane | ~7.1 | Low strain, flexible (envelope/twist conformations). nih.gov | Used to create less rigid analogs than cyclobutane, with different selectivity profiles. nih.gov |

Effects of Substituent Variations on Activity

Modifying the substituents on the this compound scaffold is a fundamental strategy for optimizing biological activity. The nature, size, and position of these substituents can profoundly impact a compound's potency, selectivity, and pharmacokinetic properties.

Research on various cyclobutane derivatives has demonstrated the importance of substituent effects. For example, in a series of novel cyclobutane derivatives acting as GLP-1 receptor agonists, modifications to substituent groups at both ends of the molecule resulted in significant changes in potency. nih.gov One analog, compound 16, was found to be 4- to 5-fold more potent than the initial lead compound both in laboratory tests and in living organisms, highlighting the impact of targeted structural modifications. nih.gov

Similarly, the introduction of fluorine atoms can alter a compound's lipophilicity and metabolic stability. Fluorinated cyclobutane-containing amino acids have been developed as inhibitors of various enzymes and receptors, where the fluorine substituent plays a key role in modulating binding affinity and pharmacokinetic profiles. researchgate.net The addition of bulky groups, such as a benzyl (B1604629) group, can increase molecular weight and alter physical properties like solubility.

The table below illustrates how different substituents on a cyclobutane core can affect biological activity, based on findings from various studies.

| Compound Class | Substituent Variation | Observed Effect on Activity | Reference |

| GLP-1 Receptor Agonists | Modification of west and east end groups | 4- to 5-fold increase in potency in some analogs. | nih.gov |

| GABA Analogs | cis vs. trans orientation of amino and carboxyl groups | cis isomer shows higher activity at GABA receptors and transporters. | nih.gov |

| Triazole Derivatives | p-tolyl, benzyl, and phenyl substituents | Good antioxidant and antitumor activity observed. | tandfonline.com |

| General Derivatives | Fluorine substitution | Modifies lipophilicity and metabolic stability, influencing pharmacokinetics. | researchgate.net |

Molecular Docking and Dynamics Simulations

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for understanding the SAR of this compound derivatives at the atomic level. dergipark.org.trnih.gov These techniques predict how a molecule (ligand) binds to the active site of a target protein and assess the stability of the resulting complex. researchgate.netmdpi.com

Molecular Docking: This method places a ligand into the binding site of a protein in various orientations and conformations to find the best fit. The results are scored based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. researchgate.net For cyclobutane derivatives, docking studies can reveal why one stereoisomer is more active than another by showing which one forms more favorable interactions with key amino acid residues in the target's active site. researchgate.net For instance, docking simulations can help identify crucial hydrogen bonds formed by the aminomethyl and hydroxyl groups of the cyclobutanol core. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. nih.gov This is particularly important for understanding the stability of the interactions predicted by docking. An MD simulation can show whether a ligand remains securely bound in the active site or if it is unstable and likely to dissociate. These simulations have been used to study the binding mechanisms of various enzyme inhibitors and receptor agonists, confirming the stability of key hydrogen bonds and hydrophobic interactions. dergipark.org.trresearchgate.net

These computational approaches provide a rational basis for designing new, more potent, and selective analogs. By understanding the specific interactions that govern binding, chemists can make targeted modifications to the molecular structure to enhance desired pharmacological properties. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and energetic properties of molecules. unige.ch Methodologies such as Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly employed for these investigations. arxiv.orgresearchgate.net

Hartree-Fock (HF) and Density Functional Theory (DFT) are two foundational approaches in computational chemistry. arxiv.org The HF method approximates the many-electron wavefunction as a single Slater determinant, providing a baseline for more advanced calculations. nih.gov DFT, on the other hand, calculates the electronic structure based on the electron density, offering a balance between computational cost and accuracy. orientjchem.org Hybrid functionals, which combine a portion of HF exchange with a DFT exchange-correlation functional, are particularly popular. rsc.org For a molecule like 1-(aminomethyl)cyclobutanol, DFT studies, often using functionals like B3LYP, are well-suited to predict its geometric and electronic properties. orientjchem.org These calculations would typically be performed with a suitable basis set, such as 6-31G(d), to ensure a reliable description of the molecular orbitals. dergipark.org.tr

Theoretical calculations can provide detailed information on the molecule's three-dimensional structure. dergipark.org.tr For this compound, these calculations would predict the bond lengths, bond angles, and torsion angles that define its geometry. The cyclobutane (B1203170) ring is known to have C-C bond lengths that are longer than those in unstrained alkanes, a consequence of ring strain. nih.gov The internal bond angles of the cyclobutane ring are expected to be around 88°, deviating from the ideal 109.5° for sp³ hybridized carbons. nih.gov The substitution of the aminomethyl and hydroxyl groups on the same carbon atom would influence the local geometry around that carbon.

A theoretical analysis would provide specific values for these parameters. For instance, the C-C bond lengths within the ring, the C-C and C-N bond lengths of the aminomethyl group, and the C-O bond length of the hydroxyl group would be determined. Similarly, the bond angles, including the internal angles of the ring and the angles involving the substituents, would be calculated. Torsion angles would describe the puckering of the cyclobutane ring and the rotational orientation of the aminomethyl and hydroxyl groups.

Table 1: Predicted Geometric Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C-C (ring) | ~1.55 |

| C-C (exocyclic) | ~1.53 |

| C-N | ~1.47 |

| C-O | ~1.43 |

| **Bond Angles (°) ** | |

| C-C-C (ring) | ~88 |

| H-C-H | ~109 |

| C-C-N | ~110 |

| C-C-O | ~110 |

| **Torsion Angles (°) ** |

Note: The values in this table are illustrative and represent typical ranges for similar structures. Precise values would require specific quantum chemical calculations.

Frontier molecular orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For this compound, the HOMO is likely to be localized on the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group, as these are the most electron-rich centers. The LUMO, conversely, would be distributed over the antibonding orbitals of the molecule. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, which can influence its reactivity. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | (A specific negative value) |

| LUMO | (A specific, less negative or positive value) |

Note: The values in this table are for illustrative purposes and would be determined through specific quantum chemical calculations.

Mulliken population analysis is a method used to assign partial atomic charges to the atoms within a molecule, providing insight into the distribution of electron density. researchgate.net These charges are calculated based on the contribution of each atom's basis functions to the molecular orbitals. openmx-square.org

Table 3: Illustrative Mulliken Charges for Selected Atoms in this compound

| Atom | Mulliken Charge (e) |

|---|---|

| Oxygen (O) | (A negative value) |

| Nitrogen (N) | (A negative value) |

| C (bonded to O and N) | (A positive value) |

| Other C atoms (ring) | (Slightly positive or negative values) |

Note: These are qualitative predictions. The actual values are dependent on the specific computational method and basis set used.

Frontier Molecular Orbital Analysis (HOMO and LUMO)

Conformational Analysis and Molecular Modeling

Conformational analysis explores the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For cyclic molecules, this also involves changes in the ring's geometry.

The cyclobutane ring is not planar but adopts a puckered or "butterfly" conformation. nih.gov This puckering helps to alleviate the torsional strain that would be present in a planar structure due to the eclipsing of hydrogen atoms on adjacent carbon atoms. csus.edu This non-planar geometry is a defining feature of cyclobutane and its derivatives. researchgate.netru.nl The rigidity of the cyclobutane ring is greater than that of more flexible acyclic chains but less than that of more strained rings like cyclopropane (B1198618). ru.nl The substituents on the cyclobutane ring can influence the degree of puckering and the preferred conformation. In this compound, the bulky aminomethyl and hydroxyl groups on the same carbon atom will have a significant impact on the ring's conformational preferences, likely favoring a conformation that minimizes steric hindrance between these groups and the rest of the ring.

Computational Modeling for Regiochemistry Confirmation

Computational modeling, particularly through Density Functional Theory (DFT), serves as a powerful tool for predicting and confirming the regiochemistry of synthetic reactions leading to cyclobutane structures, including precursors for this compound. These theoretical calculations provide deep insights into reaction mechanisms, transition states, and the energy landscapes of potential reaction pathways.

In the synthesis of cyclobutane scaffolds, DFT calculations have been used to unveil detailed reaction mechanisms. For instance, in the formation of cyclobutanes from pyrrolidines, DFT studies have shown that the rate-determining step is the release of N₂ from a 1,1-diazene intermediate, which forms a 1,4-biradical species. acs.orgnih.gov The calculations can explain the observed stereoretentive formation of the product through the barrierless collapse of this biradical intermediate. acs.orgnih.gov This level of mechanistic detail allows researchers to predict how changes in the starting material will affect reaction yields and outcomes. acs.orgnih.gov

| Computational Method | Application in Cyclobutane Synthesis | Key Insights Provided |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms (e.g., from pyrrolidines) | Identifies rate-determining steps, transition states, and intermediates like 1,4-biradicals. acs.orgnih.gov |

| DFT Calculations | Predicting outcomes of photochemical dimerizations | Explains regio- and stereoselectivity by mapping potential energy curves and locating transition states. dnu.dp.ua |

| DFT Energy Profiles | Rationalizing regioselectivity in metal-catalyzed reactions | Calculates and compares energy barriers of competing reaction pathways to confirm the favored product. nih.gov |

Molecular Dynamics Simulations in Biological Systems

Molecular dynamics (MD) simulations are a crucial computational technique for understanding the behavior of molecules like this compound and its analogs within a biological context. These simulations model the atomic-level movements and interactions between a ligand and its biological target, such as a protein, over time. This provides a dynamic picture of the binding process, which is essential for drug design and understanding pharmacological action.

A primary application for MD simulations in this area is studying the interaction of GABA transporter (GAT) inhibitors with their target proteins. mdpi.comembopress.org GATs are responsible for clearing the neurotransmitter γ-aminobutyric acid (GABA) from the synaptic cleft and are a key target for antiepileptic drugs. embopress.orgnih.gov MD simulations can reveal how a potential inhibitor, such as an analog of this compound, fits into the transporter's binding pocket. mdpi.com These studies can identify the specific amino acid residues that form crucial hydrogen bonds or hydrophobic interactions with the inhibitor, anchoring it in place. mdpi.com

For example, simulations can track the stability of a ligand within the active site of a protein like GABA aminotransferase (GABA-AT), another enzyme involved in GABA metabolism. mdpi.com By analyzing the trajectory and interaction energies over a simulation period (e.g., 100 nanoseconds), researchers can determine if a compound remains stably bound. mdpi.com Furthermore, unbiased MD simulations have been used to map the pathway GABA itself takes to enter the binding site of the GABA-A receptor, showing how long-range electrostatic interactions can funnel the ligand toward the binding pocket from a distance. plos.org This detailed understanding of binding mechanics and pathways is invaluable for the rational design of new, more potent, and selective modulators of GABAergic neurotransmission. embopress.orgresearchgate.net

| Simulation Type | Biological System Studied | Information Gained |

| Molecular Dynamics (MD) | Inhibitors with GABA Aminotransferase (GABA-AT) | Assesses the stability of the ligand in the binding pocket and identifies key interacting amino acid residues. mdpi.com |

| MD Simulations | GABA with GABA-A Receptor | Reveals the binding pathway and the role of long-range electrostatic fields in guiding the ligand to the active site. plos.org |

| Structural & Biochemical Analysis | GAT-1 inhibitors with engineered transporters | Uncovers specific features of the GAT binding pocket that determine inhibitor specificity and interaction. embopress.org |

Advanced Analytical Techniques in the Study of 1 Aminomethyl Cyclobutanol

Spectroscopic Characterization

Spectroscopy is a cornerstone in the analysis of 1-(Aminomethyl)cyclobutanol, providing detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of the hydrogen and carbon atoms, respectively.

In ¹H NMR, the signals corresponding to the protons on the cyclobutane (B1203170) ring typically appear as a multiplet in the range of δ 2.0–3.0 ppm due to the ring strain. The protons of the aminomethyl group (-CH₂NH₂) would also produce a distinct signal. In related cyclobutane structures, methylene (B1212753) groups adjacent to a nitrogen atom show signals between δ 2.10–2.50 ppm. The protons of the primary amine (-NH₂) and the hydroxyl group (-OH) are exchangeable and would appear as broad singlets, with their chemical shifts being dependent on solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the cyclobutane ring are expected to resonate at approximately δ 25–35 ppm. The carbon attached to the hydroxyl group would appear further downfield, and the carbon of the aminomethyl group would also have a characteristic chemical shift.

Representative NMR Data for this compound

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Cyclobutane ring protons (-CH₂-) | ~1.8 - 2.6 | Multiplet |

| ¹H | Aminomethyl protons (-CH₂N-) | ~2.7 - 3.0 | Singlet/Doublet |

| ¹H | Amine protons (-NH₂) | Variable (broad) | Singlet (broad) |

| ¹H | Hydroxyl proton (-OH) | Variable (broad) | Singlet (broad) |

| ¹³C | Cyclobutane ring carbons (-CH₂-) | ~30 - 40 | - |

| ¹³C | Quaternary carbon (C-OH) | ~70 - 80 | - |

| ¹³C | Aminomethyl carbon (-CH₂N-) | ~45 - 55 | - |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by several key absorption bands. A strong, broad peak is expected in the region of 3200–3550 cm⁻¹ due to the O-H stretching vibration of the alcohol group, with the broadening caused by hydrogen bonding. libretexts.orgspecac.com The N-H stretching of the primary amine typically appears in the same region (3200-3400 cm⁻¹) as one or two bands of medium intensity. specac.com

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

|---|---|---|---|

| 3200 - 3550 | O-H (Alcohol) | Stretch | Strong, Broad |

| 3200 - 3400 | N-H (Amine) | Stretch | Medium |

| 2850 - 3000 | C-H (Alkane) | Stretch | Medium to Strong |

| 1590 - 1650 | N-H (Amine) | Bend | Medium |

| 1150 - 1200 | C-O (Tertiary Alcohol) | Stretch | Strong |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS/MS), it becomes an essential tool for identifying and quantifying impurities and degradation products. lew.ro The fragmentation pattern of the parent molecule provides structural information that helps in the characterization of its byproducts.

For this compound, electron impact ionization would likely lead to the formation of a molecular ion [M]⁺. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. researchgate.netlibretexts.org For this compound, alpha-cleavage could result in the loss of the aminomethyl radical (•CH₂NH₂) or cleavage within the cyclobutane ring. Fragmentation of the cyclobutane ring itself can lead to the loss of ethene (C₂H₄). researchgate.netdocbrown.info

In the context of stability studies, LC-MS/MS is used to separate the parent compound from any products formed under stress conditions (e.g., acid, base, oxidation, heat, light). By comparing the mass spectra and retention times of peaks in stressed samples to the parent compound, unknown degradation products can be identified and their structures elucidated based on their unique fragmentation patterns. lew.ro This is critical for ensuring the quality and stability of the chemical.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

X-ray Crystallography for Structural Confirmation